molecular formula C₁₄H₂D₁₂O₂ B1154259 Bisphenol E-d12

Bisphenol E-d12

Cat. No.: B1154259
M. Wt: 226.33
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol E-d12 (4,4'-ethylidenebisphenol-d12) is a deuterated analog of bisphenol E (BPE), where twelve hydrogen atoms are replaced with deuterium. This isotopic labeling makes it a valuable internal standard in analytical chemistry, particularly for quantifying non-deuterated bisphenols (e.g., BPA, BPS, BPF) in environmental and biological samples using mass spectrometry .

Properties

Molecular Formula

C₁₄H₂D₁₂O₂

Molecular Weight

226.33

Synonyms

4,4’-Ethylidenedi-phenol-d12;  1,1-Bis(4-hydroxyphenyl)ethane-d12;  4,4’-Ethylidenebisphenol-d12;  4,4’-Ethylidenediphenol-d12;  Bisphenol AD-d12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphenol Compounds

Bisphenol E-d12 belongs to a broader family of bisphenols, which share a common skeleton of two hydroxyphenyl groups connected by a bridging moiety. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Bridging Group Key Substitutions Primary Applications
Bisphenol A (BPA) Isopropylidene -CH₃ Polycarbonate plastics, epoxy resins
Bisphenol S (BPS) Sulfone -SO₂ Thermal paper, "BPA-free" products
Bisphenol F (BPF) Methylene -CH₂ Lacquers, coatings, adhesives
Bisphenol AF (BPAF) Hexafluoroisopropylidene -CF₃ Fluorinated polymers, electronics
This compound Ethylidene -CD₂ (deuterated) Analytical standard (non-commercial)
  • Structural Implications: Minor modifications (e.g., sulfone in BPS, fluorine in BPAF) alter polarity, stability, and bioactivity. Deuterated compounds like this compound exhibit nearly identical chemical behavior to their non-deuterated forms but are metabolically inert, making them ideal tracers .

Endocrine-Disrupting Activity

Studies on bisphenol analogs reveal consistent estrogenic and anti-androgenic activities, mediated via estrogen receptor (ER) and androgen receptor (AR) interactions:

Compound Estrogenic Potency (vs. BPA) Anti-Androgenic Potency (vs. BPA) Key Findings
BPA 1.0 (reference) 1.0 (reference) Induces testicular feminization, oxidative stress, and developmental defects
BPS 0.8–1.2 0.7–1.1 Comparable to BPA in ER/AR binding; linked to obesity and metabolic disruption
BPF 0.9–1.3 1.0–1.5 Higher anti-androgenic activity in vitro; induces ovarian atrophy in mammals
BPAF 1.5–2.0 1.8–2.5 Most potent analog in ERα activation; causes gallbladder hypertrophy and mortality in avian models
Bisphenol E Data limited Data limited Presumed activity due to structural homology; requires further study
  • Mechanistic Insights : BPAF and BPF induce feminizing effects in chicken embryos (e.g., ovarian-like testicular cortex, Müllerian duct retention) at doses as low as 210 nmol/g egg, mirroring BPA’s effects but with higher mortality rates . BPS disrupts thyroid hormone signaling pathways, affecting growth and metabolism .

Environmental Persistence and Human Exposure

Compound Environmental Half-Life Detection in Human Urine (Median ng/mL) Regulatory Status
BPA 2–5 days 1.2–3.5 Restricted in EU (SVHC), US FDA monitored
BPS >7 days 0.8–2.1 Unregulated globally
BPF 3–6 days 0.5–1.8 Unregulated globally
BPAF >10 days <0.1 Limited restrictions (EU monitoring list)
This compound N/A N/A Laboratory use only (no commercial release)
  • Trends : BPA alternatives like BPS and BPF are increasingly detected in indoor air and dust due to their use in "BPA-free" products, with human exposure levels approaching those of BPA . BPAF’s persistence in wastewater raises concerns about bioaccumulation .

Critical Research Findings and Implications

  • Toxicity Parity : BPA substitutes (BPS, BPF, BPAF) exhibit hormonal activities matching or exceeding BPA, challenging the safety of "regrettable substitutions" .
  • Avian Models : Chicken embryo studies demonstrate that BPAF and BPF induce testicular feminization at lower doses than BPA, highlighting their heightened developmental toxicity .
  • Analytical Challenges: Adsorption losses during syringe filtration vary by bisphenol structure (e.g., PTFE filters retain BPAF more effectively than nylon), complicating environmental monitoring .

Q & A

Basic: What methodological considerations are critical for synthesizing and characterizing Bisphenol E-d12 to ensure isotopic purity and reproducibility?

Answer: Synthesis of deuterated compounds like this compound requires meticulous control of reaction conditions (e.g., solvent purity, temperature, and catalyst selection) to minimize isotopic exchange or contamination. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium incorporation). Purity assessments via HPLC-UV or GC-MS must account for potential isotopic effects on retention times. For reproducibility, detailed protocols for purification (e.g., recrystallization solvents) and storage conditions (e.g., inert atmosphere) should be documented .

Basic: How can researchers optimize detection methods for this compound in biological matrices, and what role does deuterium labeling play in reducing analytical interference?

Answer: Deuterium labeling enhances detection specificity by shifting molecular ion clusters in mass spectrometry, distinguishing this compound from endogenous Bisphenol E. LC-MS/MS with isotope dilution is preferred, using deuterated internal standards to correct for matrix effects. Method validation should include recovery tests (spiked samples) and limits of detection (LOD) studies across biological fluids (e.g., urine, serum). Cross-validation with non-deuterated analogs ensures no isotopic interference during quantification .

Advanced: How can contradictions in environmental persistence data for this compound be resolved through experimental design?

Answer: Discrepancies often arise from variations in environmental conditions (pH, microbial activity) or analytical sensitivity. Researchers should:

  • Conduct controlled microcosm studies simulating real-world conditions (e.g., soil/water systems).
  • Use isotopically labeled tracers to differentiate abiotic vs. biotic degradation pathways.
  • Employ longitudinal sampling with high temporal resolution to capture degradation kinetics.
  • Apply multivariate statistical models to isolate confounding variables (e.g., organic carbon content) .

Advanced: What variables must be controlled when designing comparative studies between this compound and its non-deuterated analog in toxicological assays?

Answer: Key variables include:

  • Isotopic effects : Assess differences in solubility, binding affinity, and metabolic rates via parallel incubations.
  • Dose normalization : Adjust concentrations based on molar mass differences.
  • Control groups : Include solvent-only and non-deuterated compound controls to isolate isotopic impacts.
  • Endpoint selection : Use multi-omics approaches (e.g., metabolomics) to detect subtle isotopic differences in metabolic pathways .

Advanced: What statistical approaches are recommended for analyzing low-abundance this compound data in large-scale biomonitoring studies?

Answer: For low-concentration

  • Apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.
  • Use bootstrapping to estimate confidence intervals for skewed distributions.
  • Implement machine learning models (e.g., random forests) to identify covariates (e.g., age, diet) influencing detection rates.
  • Report uncertainty metrics (e.g., coefficient of variation) for replicates .

Advanced: How can systematic reviews on this compound’s environmental fate address gaps in existing literature?

Answer: Follow PRISMA guidelines with:

  • Search strategy : Use databases (SciFinder, PubMed) and keywords combining "this compound" with terms like "degradation," "bioaccumulation," and "isotope tracing."
  • Inclusion criteria : Prioritize peer-reviewed studies with raw data and explicit methodology.
  • Risk of bias assessment : Evaluate studies for confounding variables (e.g., lack of isotopic controls) using tools like ROBINS-I.
  • Meta-analysis : Pool data only if heterogeneity (I<sup>2</sup>) is <50% .

Advanced: What frameworks are effective for reconciling contradictory toxicological findings involving this compound?

Answer: Use the PECO framework (Population, Exposure, Comparator, Outcome) to standardize study comparisons. For example:

  • Population : Human cell lines vs. rodent models.
  • Exposure : Acute vs. chronic dosing regimens.
  • Comparator : Non-deuterated Bisphenol E.
  • Outcome : Endocrine disruption markers (e.g., ERα activation).
    Additionally, apply the FINER criteria to assess study feasibility and relevance .

Basic: What experimental setups are optimal for tracing this compound in metabolic pathway studies?

Answer: Use stable isotope-resolved metabolomics (SIRM) :

  • Administer this compound to in vitro models (e.g., hepatocytes) or in vivo systems.
  • Extract metabolites at timed intervals and analyze via LC-HRMS.
  • Map deuterium incorporation into metabolites (e.g., glucuronides) using software like XCMS Online.
  • Validate findings with isotopic kinetic modeling .

Advanced: How can researchers evaluate the long-term stability of this compound under varying storage and environmental conditions?

Answer: Design accelerated aging studies:

  • Storage conditions : Test stability at -80°C, -20°C, and 4°C over 6–12 months.
  • Environmental exposure : Expose samples to UV light, humidity, and oxidizing agents.
  • Analysis : Monitor deuterium loss via HRMS and degradation products via NMR.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life .

Advanced: What protocols ensure rigorous replication of studies using this compound across laboratories?

Answer: Implement standardized operating procedures (SOPs) :

  • Material sourcing : Use certified reference materials (CRMs) with batch-specific deuterium enrichment data.
  • Inter-laboratory validation : Conduct round-robin trials with blinded samples.
  • Data sharing : Publish raw spectra and chromatograms in supplementary materials.
  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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